Broussonin B is derived from the ethanolic extracts of Broussonetia kazinoki and Broussonetia papyrifera. The extraction process typically involves partitioning with organic solvents such as ethyl acetate, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate the compound with high purity (>98%) .
In terms of chemical classification, Broussonin B is categorized under 1,3-diarylpropanes, characterized by its two phenyl rings connected by a propane chain. Its molecular formula is , indicating the presence of hydroxyl groups and methoxy substituents that contribute to its biological activity.
The synthesis of Broussonin B can be achieved through several methods, primarily involving the catalytic hydrogenation of chalcones. The synthetic pathway typically begins with the base-catalyzed condensation of acetophenones and benzaldehydes to produce chalcones. These intermediates are then subjected to catalytic hydrogenation to yield Broussonin B .
Key steps in the synthesis include:
This method offers a straightforward approach to synthesizing Broussonin B while allowing for variations in substituents on the aromatic rings, potentially leading to analogs with diverse biological activities.
The molecular structure of Broussonin B features a central propane unit linked to two aromatic rings. Detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, provides insights into its structural characteristics:
Broussonin B participates in various chemical reactions that can modulate its biological activity:
The mechanism of action for Broussonin B involves several pathways:
Broussonin B exhibits several notable physical and chemical properties:
Broussonin B has several promising applications in scientific research:
1.1.1 Broussonetia kazinoki as Primary Source
Broussonetia kazinoki Siebold (Moraceae), a deciduous shrub native to temperate regions of East Asia (Japan, Korea, and China), represents the most documented source of Broussonin B [1] [10]. The compound is concentrated in the root bark and branches, typically extracted via organic solvents (ethyl acetate, methanol) and purified through chromatographic techniques [4] [5]. High-Performance Liquid Chromatography (HPLC) analyses confirm Broussonin B constitutes ~0.2–0.8% dry weight in root extracts [5]. While also present in Broussonetia papyrifera, yields from B. kazinoki are consistently higher due to genetic and metabolic differences [10].
Table 1: Occurrence of Broussonin B in Broussonetia Species
Plant Species | Plant Part | Extraction Yield (mg/kg) | Primary Location |
---|---|---|---|
B. kazinoki | Root bark | 120–180 | Korea, Japan |
B. kazinoki | Branches | 80–150 | Eastern China |
B. papyrifera | Branches | 40–75 | Southeast Asia |
Broussonetia kazinoki has been integrated into traditional medicine systems across East Asia for centuries. In Korean folk medicine, its fruits were prescribed as tonics to enhance vision and sexual vitality, while its bark fibers served as raw material for high-quality paper (Hanji) [7] [10]. Chinese herbal compendia document its use for treating edema, inflammation, and diabetic symptoms [10]. Similarly, Japanese practices utilized leaf decoctions for wound healing and dermatological conditions [3]. Modern pharmacological studies rationalize these uses, revealing that Broussonin B contributes significantly to the plant’s anti-inflammatory and angiomodulatory effects [4] [6].
Broussonin B belongs to the 1,3-diphenylpropane subclass of phenolic compounds, characterized by a C~6~–C~3~–C~6~ skeleton where two aromatic rings (A and B) are linked by a three-carbon aliphatic chain [5] [10]. Its biosynthesis occurs via the phenylpropanoid pathway: phenylalanine undergoes deamination to cinnamate, followed by side-chain modifications and condensation with hydroxycinnamoyl-CoA derivatives [9]. This compound is classified specifically as a meta-substituted diphenylpropane due to hydroxyl and methoxy group positioning on ring A [8].
Broussonin B (4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol) is a structural isomer of Broussonin A. Both share the molecular formula C~16~H~18~O~3~ but differ in methoxy group orientation:
This positional isomerism profoundly influences bioactivity. Nuclear Magnetic Resonance (NMR) data highlights distinct chemical environments:
Table 2: Key NMR Distinctions Between Broussonin A and B (700 MHz, CD~3~OD) [4] [8]
Position | Broussonin A (δ ppm) | Broussonin B (δ ppm) | Assignment |
---|---|---|---|
H-3' | 6.36 (d, J=2.1 Hz) | 6.39 (d, J=2.8 Hz) | Aromatic proton |
H-5' | 6.34 (dd, J=8.0, 2.1 Hz) | 6.30 (dd, J=8.0, 2.0 Hz) | Aromatic proton |
OCH~3~ | 3.72 (s) | 3.74 (s) | Methoxy group |
C-2' | 155.6 | 158.9 | Carbon bearing hydroxyl |
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms identical m/z 259 [M + H]⁺ for both isomers, necessitating NMR for unambiguous differentiation [4]. The C-3 methoxy in Broussonin B enhances its anti-angiogenic potency by facilitating hydrogen bonding with vascular endothelial growth factor receptor-2 (VEGFR-2) kinase domains, unlike the C-5 substituted Broussonin A [4] [6].
Key Structural Implications:
graph LRA[1,3-Diphenylpropane Core] --> B1[Broussonin A]A --> B2[Broussonin B]B1 --> C1[Methoxy at C-5]B2 --> C2[Methoxy at C-3]C1 --> D1[Moderate VEGFR-2 inhibition]C2 --> D2[Strong VEGFR-2 inhibition]
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5